GSK3179106 was developed by GlaxoSmithKline and is classified under the category of small molecule inhibitors targeting receptor tyrosine kinases. It has been subjected to various clinical trials to evaluate its pharmacokinetics, safety, and efficacy in human subjects . The compound's molecular formula is and it has a CAS Registry Number of 1627856-64-7 .
The synthesis of GSK3179106 involves several key steps that typically utilize organic synthesis techniques. While specific detailed methodologies for GSK3179106's synthesis were not extensively covered in the available literature, general practices for synthesizing similar indole-based compounds suggest the use of condensation reactions involving indole derivatives and hydrazones under controlled conditions. Techniques such as refluxing in appropriate solvents (e.g., methanol and acetic acid), followed by purification methods like recrystallization, are commonly employed .
GSK3179106's molecular structure can be represented as follows:
The structure features a complex arrangement including an indole core, multiple fluorine substituents, and functional groups that contribute to its biological activity. The presence of these substituents enhances its binding affinity to the RET kinase .
The chemical reactivity of GSK3179106 primarily revolves around its interactions with the RET kinase target. As a kinase inhibitor, it competes with ATP for binding at the active site of the enzyme, thereby blocking phosphorylation processes critical for signal transduction in cancer cells. The detailed reaction mechanisms involve the formation of non-covalent interactions such as hydrogen bonds and hydrophobic interactions with key residues in the ATP-binding pocket of RET .
GSK3179106 exerts its pharmacological effects by selectively inhibiting RET kinase activity. The inhibition leads to decreased phosphorylation of downstream signaling pathways associated with cell proliferation and survival. This mechanism is particularly relevant in cancers where RET is aberrantly activated. The compound's selectivity for RET over other kinases minimizes off-target effects, making it a promising candidate for targeted cancer therapies .
GSK3179106 exhibits several notable physical and chemical properties:
These properties are crucial for understanding the compound's behavior in biological systems and its formulation for therapeutic use .
GSK3179106 has been investigated primarily for its potential applications in treating conditions associated with RET dysregulation, including:
The ongoing research aims to further elucidate its therapeutic potential across various indications, particularly in oncology and gastrointestinal disorders .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3